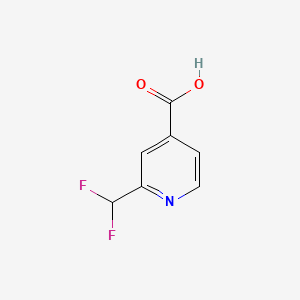
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound. It is often used as an intermediate in organic synthesis . The “Boc” in its name is an abbreviation for “tert-butyloxycarbonyl”, which is a protecting group used in organic synthesis to protect carboxylic acid groups from being attacked by other reactants or undergoing side reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and similar compounds. For example, “1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid” has a similar structure .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can undergo catalytic protodeboronation .Applications De Recherche Scientifique
Crystal Structure Analysis : A study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, focused on its crystal structure, revealing an envelope conformation of the pyrrolidine ring. Such studies are crucial in understanding the molecular geometry and potential reactivity of related compounds (Yuan, Cai, Huang, & Xu, 2010).
Synthesis and Ring-Opening Reactions : Shimizu et al. (2010) described the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their ring-opening reactions to produce homoallylic amines, indicating the compound's usefulness in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Redox Properties : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. They suggested the application of these compounds as antioxidant agents, demonstrating the compound's potential in developing new antioxidants (Osipova, Antonova, Berberova, Poddel’skii, & Kudryavtsev, 2011).
Metabolism and Drug Development : A study by Prakash et al. (2008) on a structurally similar compound, (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, involved in-depth analysis of its metabolism by cytochrome P450s, highlighting its importance in drug development and pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).
Divergent and Solvent Dependent Reactions : Rossi et al. (2007) investigated divergent and solvent-dependent reactions of a related compound, showing its potential in the synthesis of various organic compounds and in understanding reaction mechanisms (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored palladium-catalyzed coupling reactions with a related compound, highlighting its utility in synthetic organic chemistry (Wustrow & Wise, 1991).
Propriétés
IUPAC Name |
4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQXZMNJROMWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


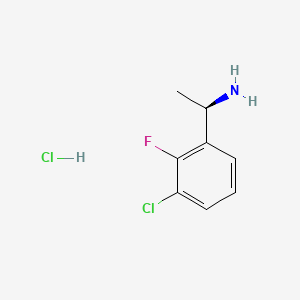


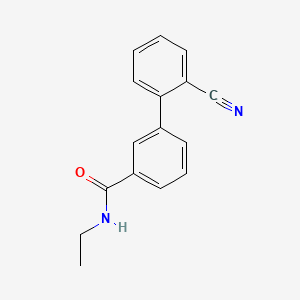
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)
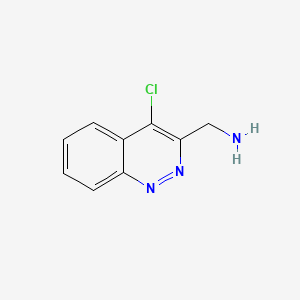

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)

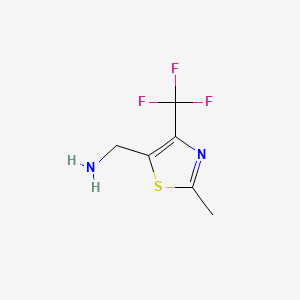
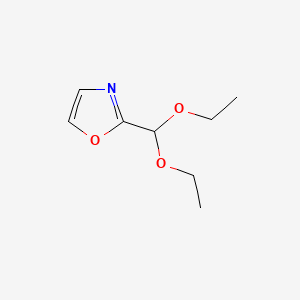
![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)
